Methyl 2-chloro-6-methylnicotinate
Overview
Description
Methyl 2-chloro-6-methylnicotinate is a chemical compound with the CAS Number: 53277-47-7 . It has a molecular weight of 185.61 and its IUPAC name is this compound . The compound is typically stored at room temperature in an inert atmosphere . It is available in a white to yellow solid or liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-5-3-4-6 (7 (9)10-5)8 (11)12-2/h3-4H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 185.61 . The compound is stable under normal temperatures and pressures.Scientific Research Applications
1. Supramolecular Assembly in Silver Coordination Compounds
- Methyl 2-chloro-6-methylnicotinate was used in the study of silver(I) coordination compounds. This research highlighted the variable structures that result from the assembly of similar ligands in coordination polymers, hydrogen-bonded coordination dimers, and linear structures. This study is significant for understanding hydrogen-bonded networks in transition-metal systems containing carboxylic acid moieties and metal ions (Aakeröy & Beatty, 1999).
2. Synthesis of AZD1283, a P2Y12 Receptor Antagonist
- The compound was involved in the synthesis of AZD1283, a P2Y12 receptor antagonist, demonstrating its relevance in the development of pharmaceuticals. This research included the development and scaling up of the synthesis process to support preclinical and clinical studies (Andersen et al., 2013).
3. Study of Radical and Organometallic Methylation
- This compound was investigated in the context of the methylation of nicotine and nicotine N-oxide. This research is pivotal in understanding the chemical processes involving methylation in organic compounds (Secor, Chavdarian, & Seeman, 1981).
4. Development of an Efficient Synthetic Route for P2Y12 Antagonists
- The compound played a role in improving the synthesis route for key intermediates in the preparation of P2Y12 antagonists. This improved the overall process yield significantly, which is crucial for the efficient production of pharmaceuticals (Bell et al., 2012).
5. Antibacterial Studies of Transition Metal Complexes
- This compound was used in the preparation and antibacterial screening of transition metal complexes. These complexes showed potential antibacterial activity against various bacterial strains (Verma & Bhojak, 2018).
6. Biotransformation of Heterocyclic Carboxylic Acids
- This compound was studied in the biotransformation of heterocyclic carboxylic acids, showcasing the ability to produce a series of hydroxylated derivatives. This research is significant in the field of microbial production of chemically diverse compounds (Tinschert, Tschech, Heinzmann, & Kiener, 2000).
7. Photodegradation of Commercial Dyes
- The compound was used in the study of the photodegradation of dyes like Methyl Orange and Rhodamine 6G, providing insights into the photocatalytic processes and their efficiency in different conditions (Kansal, Singh, & Sud, 2007).
8. Synthesis of Neurotropic Agents
- Involved in the synthesis of neurotropic agents, specifically in the creation of 2-substituted methanoisoindoles, indicating its application in the synthesis of compounds with potential biological activity (Lebedev et al., 1981).
9. Magnetic Properties in Metal Ion Coordination
- This compound was used in the study of the magnetic properties derived from the coordination of 6-methyl-2-oxonicotinate to 3d-metal ions. This research provides insights into the structural diversity and magnetic properties of such compounds (Razquin-Bobillo et al., 2022).
10. Stability and Applications in Skin Inflammation Studies
- This compound was investigated for its stability in solutions and its application in inducing skin inflammation, which is crucial for understanding its use in clinical applications and studies (Ross & Katzman, 2008).
Safety and Hazards
Methyl 2-chloro-6-methylnicotinate is classified under the GHS07 hazard class . The associated hazard statements are H302-H315-H319-H332-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation. The precautionary statements are P261-P280-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
Methyl 2-chloro-6-methylnicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application .
Mode of Action
It is thought that methyl nicotinate promotes the release ofprostaglandin D2 . This prostaglandin is strictly locally-acting due to its short half-life .
Biochemical Pathways
The compound’s action involves the vasodilation of peripheral blood capillaries . These capillaries are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . The vasodilation is thought to be induced by the release of prostaglandin D2 .
Pharmacokinetics
The related compound, methyl nicotinate, is known to be applied topically and acts locally at the site of application .
Result of Action
The result of the action of this compound is likely to be similar to that of Methyl nicotinate, which is the enhancement of local blood flow . This can lead to a warming sensation and potential relief from muscle and joint pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature
Biochemical Analysis
Biochemical Properties
Methyl 2-chloro-6-methylnicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic rate of the compound and its subsequent biochemical effects .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce changes in the expression of genes involved in inflammatory responses and oxidative stress. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme. This inhibition can result in a decrease in the production of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, such as liver damage or alterations in blood chemistry .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can affect the overall bioavailability and efficacy of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and then distributed to various organelles, such as the mitochondria or endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with nuclear receptors or transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
methyl 2-chloro-6-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDOGHJQHIIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516619 | |
Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53277-47-7 | |
Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methyl-nicotinic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-chloro-6-methylnicotinate in the synthesis of benzo[g]quinolines?
A1: this compound serves as a key starting material in the synthesis of benzo[g]quinolines []. It undergoes a nickel-catalyzed coupling reaction with benzyl zinc bromide to form Methyl 2-benzyl-6-methylnicotinate. This compound then undergoes a series of reductions, oxidations, and finally cyclization to yield the desired benzo[g]quinoline derivative [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.